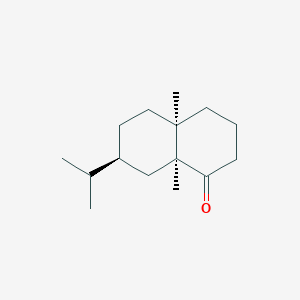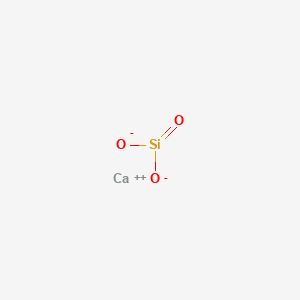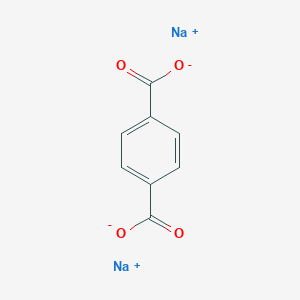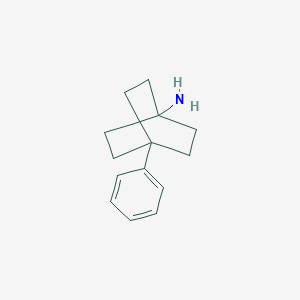
Bicyclo(2.2.2)octan-1-amine, 4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.2)octan-1-amine, 4-phenyl-, also known as PCA, is a cyclic amine compound that has been used in scientific research for various purposes. This compound is structurally related to other bicyclic amines, such as adamantane and norbornane, which have been extensively studied for their pharmacological properties. PCA has been synthesized using different methods and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Bicyclo(2.2.2)octan-1-amine, 4-phenyl- is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which may contribute to its pharmacological effects. Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has also been found to enhance the activity of GABA(A) receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has been found to exhibit a range of biochemical and physiological effects, including inhibition of voltage-gated sodium channels, modulation of voltage-gated calcium channels, and inhibition of nicotinic acetylcholine receptors. Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has also been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has several advantages for use in lab experiments, including its relatively low cost, high purity, and availability from commercial sources. However, Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has some limitations, including its potential toxicity and the need for careful handling and disposal. Bicyclo(2.2.2)octan-1-amine, 4-phenyl- also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Bicyclo(2.2.2)octan-1-amine, 4-phenyl-, including the development of more efficient and selective synthesis methods, the identification of new pharmacological targets, and the evaluation of its potential therapeutic applications in humans. Bicyclo(2.2.2)octan-1-amine, 4-phenyl- may also be used as a tool for studying the mechanisms of action of other cyclic amine compounds and for investigating the role of neurotransmitter systems in various physiological and pathological conditions.
Synthesemethoden
Bicyclo(2.2.2)octan-1-amine, 4-phenyl- can be synthesized using different methods, including the reduction of 4-phenyl-2-cyclohexenone with sodium borohydride, the hydrogenation of 4-phenyl-2-cyclohexenone over a palladium catalyst, and the amination of 4-phenylcyclohexanone with ammonia and Raney nickel. The yield and purity of the product depend on the specific method used and the conditions of the reaction.
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has been used in scientific research for various purposes, including as a ligand for the dopamine transporter, a modulator of GABA(A) receptors, a tool for studying the mechanism of action of local anesthetics, and a potential therapeutic agent for Parkinson's disease. Bicyclo(2.2.2)octan-1-amine, 4-phenyl- has also been found to exhibit anticonvulsant, analgesic, and antidepressant effects in animal models.
Eigenschaften
| 10206-89-0 | |
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
4-phenylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C14H19N/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11,15H2 |
InChI-Schlüssel |
JXMVQBDHMBOHDH-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)N |
Kanonische SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)N |
| 10206-89-0 | |
Verwandte CAS-Nummern |
16142-83-9 (unspecified hydrochloride monohydrate) |
Synonyme |
4-phenylbicyclo(2.2.2)octan-1-amine, hydrochloride EXP 561 EXP-561 EXP561 EXP561hydrochloride EXP561hydrochloride, monohydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


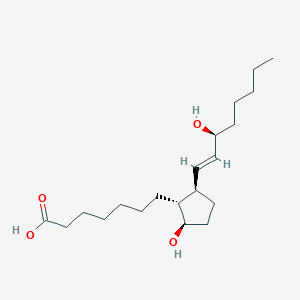

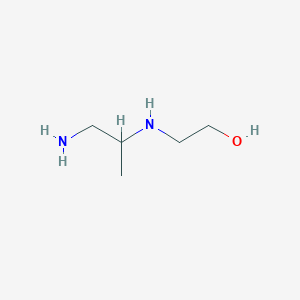
![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)

